Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-
Description
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- is a phenolic derivative featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and linked via an ether bond to the phenol moiety at the 3-position.
Properties
CAS No. |
921625-85-6 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxyphenol |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-12-5-4-9(13-10)15-8-3-1-2-7(14)6-8/h1-6,14H |
InChI Key |
WJSGTZZJSAJFIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .
Scientific Research Applications
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrimidine and Phenol Moieties
Key structural analogs differ in halogenation patterns, heterocycle substitutions, and linkage positions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Effects : Chlorine at pyrimidine 2-position (target compound) vs. iodine at pyrimidine 5-position (CAS 73222-49-8) alters molecular weight and electronic properties. Iodine’s larger atomic radius may facilitate radioimaging applications but reduces solubility .
- Linkage Flexibility : Ethylamine spacers (CAS 122862-31-1) improve solubility compared to direct O-linkages, critical for drug delivery .
Physicochemical Properties
- Melting Points: Pyrimidine-phenol derivatives in show melting points between 268–287°C, correlating with molecular symmetry and hydrogen bonding .
- Solubility : Chlorine and thioether groups (e.g., CAS 478258-36-5) reduce aqueous solubility but enhance lipid membrane permeability .
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